molecular formula C10H10F2N2O B13491401 1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one

1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one

Cat. No.: B13491401
M. Wt: 212.20 g/mol
InChI Key: BMGFNQGUIXJZFT-UHFFFAOYSA-N
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Description

1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an amino group and two fluorine atoms on the phenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . Another method includes the (3 + 2)-cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with appropriate isocyanates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving selective synthesis of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and Oxone, and reducing agents such as hydrogen gas or metal hydrides . The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

1-(5-amino-2,4-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10F2N2O/c11-6-4-7(12)9(5-8(6)13)14-3-1-2-10(14)15/h4-5H,1-3,13H2

InChI Key

BMGFNQGUIXJZFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C(=C2)N)F)F

Origin of Product

United States

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